molecular formula C9H10ClNO2 B6243574 (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2742623-59-0

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No. B6243574
CAS RN: 2742623-59-0
M. Wt: 199.6
InChI Key:
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Description

(1S,2S)-2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride (CPCA-HCl) is an important organic compound with a wide range of applications in scientific research. It is a cyclopropane derivative of pyridine, and is used as a synthetic intermediate in the preparation of various pharmaceuticals and other compounds. CPCA-HCl is also used as a catalyst in the synthesis of various compounds, including a wide range of natural products, and as an intermediate in the synthesis of other organic compounds. The hydrochloride salt of CPCA-HCl is a white crystalline solid, with a melting point of 133-135°C.

Scientific Research Applications

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research. It is used as a synthetic intermediate in the preparation of various pharmaceuticals and other compounds. It is also used as a catalyst in the synthesis of various compounds, including a wide range of natural products, and as an intermediate in the synthesis of other organic compounds. Additionally, (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is used in the study of enzyme-catalyzed reactions, in the synthesis of peptides and proteins, and in the study of the structure and function of enzymes.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is not well understood. However, it is believed that the hydrochloride salt of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride acts as a proton donor, which facilitates the formation of a cyclopropane ring. This ring is then attacked by a nucleophile, such as an amine or a hydroxyl group, resulting in the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride are not well understood. However, it is believed that the hydrochloride salt of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride may be involved in the regulation of cellular processes, such as gene expression, protein synthesis, and metabolic pathways. Additionally, (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride has been shown to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is an ideal compound for use in laboratory experiments due to its high reactivity and low toxicity. Additionally, the hydrochloride salt of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is relatively stable and has a low melting point, making it easy to handle and store. However, (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is not suitable for use in large-scale syntheses due to its high reactivity and short shelf life.

Future Directions

There are a number of potential future directions for research involving (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride. These include further exploration of the mechanism of action and biochemical and physiological effects of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride, as well as the development of new synthetic methods for the preparation of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride and its derivatives. Additionally, further research could be conducted into the use of (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride as a catalyst in the synthesis of various compounds, and the development of new applications for (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride in scientific research.

Synthesis Methods

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be synthesized by several methods. One of the most common methods is the reaction of pyridine and cyclopropyl bromide in the presence of a base. This reaction is typically carried out under anhydrous conditions, and yields the desired product in high yields. Additionally, (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride can be synthesized from pyridine and cyclopropylmagnesium bromide in the presence of a base, or from pyridine and cyclopropylmagnesium chloride in the presence of a base. Other methods of synthesis include the reaction of pyridine and cyclopropylchloride, or the reaction of pyridine and cyclopropyliodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves the reaction of pyridine with cyclopropane-1-carboxylic acid in the presence of a catalyst to form the desired product. The carboxylic acid group is then converted to the hydrochloride salt using hydrochloric acid.", "Starting Materials": [ "Pyridine", "Cyclopropane-1-carboxylic acid", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine is added to a reaction flask.", "Step 2: Cyclopropane-1-carboxylic acid is added to the reaction flask.", "Step 3: A catalyst is added to the reaction flask.", "Step 4: The reaction mixture is heated and stirred for a period of time.", "Step 5: The reaction mixture is cooled and filtered to remove any solid impurities.", "Step 6: Hydrochloric acid is added to the filtrate to convert the carboxylic acid group to the hydrochloride salt.", "Step 7: The resulting product is isolated and purified." ] }

CAS RN

2742623-59-0

Product Name

(1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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